![molecular formula C9H11F4IN2O B2881476 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856051-46-1](/img/structure/B2881476.png)
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound that finds significant applications in various fields such as medicinal chemistry, pharmacology, and material science. The compound features a pyrazole core substituted with fluoroethyl, iodine, and trifluoropropoxy groups, which impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: : Starting from precursors such as hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
Substitution Reactions: : Introducing the fluoroethyl group via nucleophilic substitution, and the iodine via halogenation.
Oxyalkylation: : Employing suitable alkyl halides in the presence of a base to add the trifluoropropoxy group.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimizing reaction parameters such as temperature, pressure, and solvent choice, ensuring high yield and purity. Batch or continuous flow reactors are commonly used to maximize efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo several types of chemical reactions:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or metal oxides.
Reduction: : Utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Participating in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Conditions involve mild to moderate temperatures and the use of catalysts.
Reduction: : Typically carried out under anhydrous conditions with appropriate solvents like THF.
Substitution: : Reaction conditions depend on the leaving group and nucleophile involved, often requiring catalysts or bases.
Major Products Formed
Depending on the reaction type, this compound can form various derivatives such as fluoroalkylated pyrazoles, iodinated compounds, and dehalogenated products.
科学研究应用
Chemistry
The compound is used as a building block in synthetic organic chemistry, aiding the development of more complex molecules.
Biology
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole's bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, it serves as a precursor for advanced materials, including high-performance polymers and specialty coatings.
作用机制
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and nucleic acids. Its mechanism of action involves:
Binding to Active Sites: : Blocking or modulating enzyme activity.
Receptor Interaction: : Altering signal transduction pathways.
Pathway Involvement: : Affecting metabolic or signaling pathways crucial for biological processes.
相似化合物的比较
Similar Compounds
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropyl)]-1H-pyrazole
1-(2-fluoroethyl)-4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
Uniqueness
Compared to other similar compounds, 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole stands out due to its unique combination of substituents, which impart distinct electronic, steric, and hydrophobic properties. These characteristics influence its reactivity, bioactivity, and suitability for specific applications.
Conclusion
This compound is a compound of considerable interest in various scientific fields Its unique structure and properties make it valuable for research and industrial applications, driving innovation and discovery in chemistry, biology, medicine, and beyond
属性
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F4IN2O/c10-2-3-16-5-7(14)8(15-16)6-17-4-1-9(11,12)13/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXIOKVRJUTGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCCC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F4IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2881393.png)
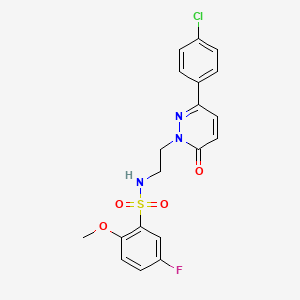
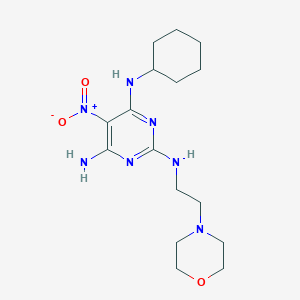
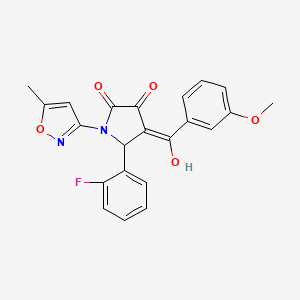
![3-(BENZENESULFONYL)-N-CYCLOHEPTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2881398.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2881399.png)
![3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2881401.png)
![tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2881405.png)
![2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide](/img/structure/B2881406.png)
![(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881408.png)
![methyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2881410.png)
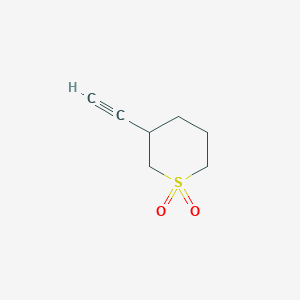
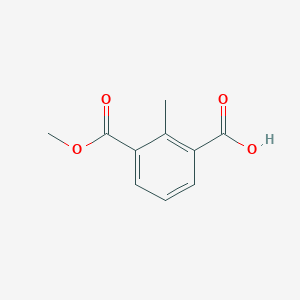
![2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2881416.png)
